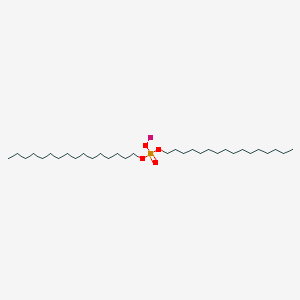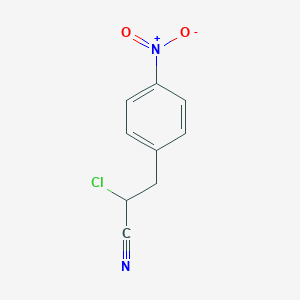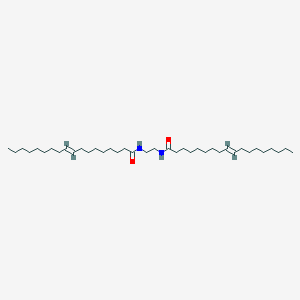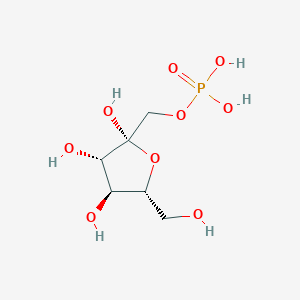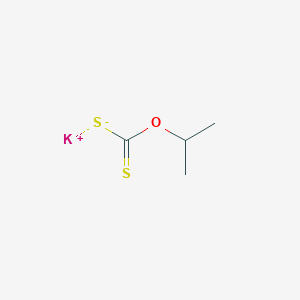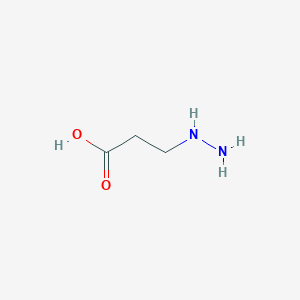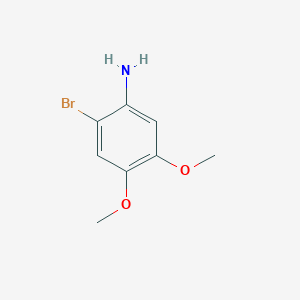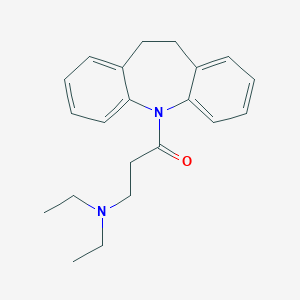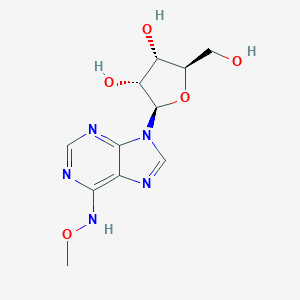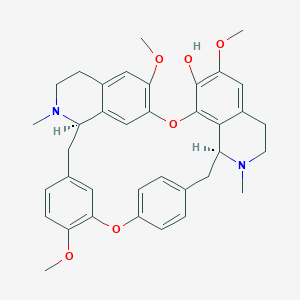![molecular formula C14H13N3 B091424 Benzo[c]cinnoline, 4-(dimethylamino)- CAS No. 16371-74-7](/img/structure/B91424.png)
Benzo[c]cinnoline, 4-(dimethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[c]cinnoline, 4-(dimethylamino)- is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields such as medicine, material science, and catalysis. This compound belongs to the class of benzo[c]cinnoline derivatives, which have shown promising results in different areas of research.
Wirkmechanismus
The mechanism of action of benzo[c]cinnoline, 4-(dimethylamino)- is not fully understood. However, it has been suggested that the compound may exert its biological activity by interacting with specific targets in the cell. For example, some studies have shown that benzo[c]cinnoline derivatives can inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell death in cancer cells. In addition, the compound has been shown to interact with metal ions, which may contribute to its fluorescent properties.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of benzo[c]cinnoline, 4-(dimethylamino)- have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of cancer cells and bacteria. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that the compound has low toxicity and can be administered orally or intravenously without causing significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using benzo[c]cinnoline, 4-(dimethylamino)- in lab experiments is its versatility. The compound can be easily synthesized and modified to obtain derivatives with different properties. In addition, it has shown promising results in various areas of research, making it a valuable tool for scientists. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on benzo[c]cinnoline, 4-(dimethylamino)-. One area of interest is the development of new derivatives with improved properties for use in various applications. Another direction is the investigation of the compound's potential as a fluorescent probe for detecting metal ions in biological systems. In addition, the compound's potential as an organocatalyst for various reactions could be explored further. Finally, more studies are needed to understand the mechanism of action of benzo[c]cinnoline, 4-(dimethylamino)- and its effects on different targets in the cell.
Synthesemethoden
The synthesis of benzo[c]cinnoline, 4-(dimethylamino)- can be achieved by various methods. One of the commonly used methods is the condensation of 2-aminobenzophenone with N,N-dimethylformamide dimethyl acetal in the presence of a strong acid catalyst. Another method involves the reaction of 2-aminobenzophenone with N,N-dimethylformamide and sulfuric acid. The yield of the product varies depending on the reaction conditions used.
Wissenschaftliche Forschungsanwendungen
Benzo[c]cinnoline, 4-(dimethylamino)- has shown potential applications in various fields of research. In medicinal chemistry, it has been studied for its anticancer, antiviral, and antibacterial activities. The compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, it has been used as a building block for the synthesis of organic semiconductors and as a dopant for the preparation of electrochromic materials. In catalysis, benzo[c]cinnoline derivatives have been studied for their ability to act as efficient organocatalysts in various reactions.
Eigenschaften
CAS-Nummer |
16371-74-7 |
|---|---|
Produktname |
Benzo[c]cinnoline, 4-(dimethylamino)- |
Molekularformel |
C14H13N3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
N,N-dimethylbenzo[c]cinnolin-4-amine |
InChI |
InChI=1S/C14H13N3/c1-17(2)13-9-5-7-11-10-6-3-4-8-12(10)15-16-14(11)13/h3-9H,1-2H3 |
InChI-Schlüssel |
GXDYAGXNORNWKE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC2=C1N=NC3=CC=CC=C23 |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1N=NC3=CC=CC=C23 |
Synonyme |
4-(Dimethylamino)benzo[c]cinnoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



